molecular formula C8H12ClN5O B263760 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide

Cat. No. B263760
M. Wt: 229.67 g/mol
InChI Key: RHPBQEAWBCCFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide, also known as CPI-455, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. CPI-455 has been shown to selectively inhibit the activity of the lysine-specific demethylase 5A (KDM5A), which is a histone demethylase that plays a crucial role in regulating gene expression. In

Mechanism of Action

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide selectively inhibits the activity of KDM5A by binding to the catalytic domain of the enzyme. KDM5A is a histone demethylase that removes methyl groups from lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. By inhibiting KDM5A, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide leads to the accumulation of methylated histones and the suppression of gene expression. This mechanism of action has been shown to be specific for KDM5A, with no significant effect on other histone demethylases.
Biochemical and Physiological Effects:
2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects, depending on the disease context. In cancer, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to suppress cancer cell growth and proliferation by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve cognitive function by increasing synaptic plasticity and reducing neuroinflammation. In metabolic disorders, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity by regulating glucose metabolism and reducing inflammation.

Advantages and Limitations for Lab Experiments

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has several advantages for lab experiments, including its selective inhibition of KDM5A and its ability to penetrate the blood-brain barrier. However, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide also has some limitations, including its relatively low potency and its potential off-target effects on other histone demethylases.

Future Directions

There are several future directions for research on 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide, including the development of more potent analogs, the investigation of its effects on other diseases, and the exploration of its potential as a combination therapy with other drugs. Additionally, further studies are needed to elucidate the long-term effects of 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide on gene expression and chromatin structure, as well as its potential side effects in humans. Overall, 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has shown promise as a novel therapeutic agent with potential applications in various diseases.

Synthesis Methods

The synthesis of 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide involves a multi-step process that starts with the reaction of 6-chloro-3-pyridazinecarboxylic acid with isopropyl hydrazine to form 6-chloro-3-pyridazinecarbohydrazide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form 2-(6-chloro-3-pyridazinyl)-N,N-dimethylacetamide, which is subsequently converted to 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide through a series of reactions involving various reagents and solvents.

Scientific Research Applications

2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. In cancer, KDM5A has been shown to be overexpressed in various types of cancer, including breast, prostate, and lung cancer. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to selectively inhibit KDM5A, leading to the suppression of cancer cell growth and proliferation. In neurodegenerative disorders, KDM5A has been shown to play a role in regulating the expression of genes involved in neuronal function and survival. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve cognitive function in mouse models of Alzheimer's disease. In metabolic disorders, KDM5A has been shown to regulate glucose metabolism and insulin sensitivity. 2-(6-chloro-3-pyridazinyl)-N-isopropylhydrazinecarboxamide has been shown to improve glucose tolerance and insulin sensitivity in mouse models of type 2 diabetes.

properties

Molecular Formula

C8H12ClN5O

Molecular Weight

229.67 g/mol

IUPAC Name

1-[(6-chloropyridazin-3-yl)amino]-3-propan-2-ylurea

InChI

InChI=1S/C8H12ClN5O/c1-5(2)10-8(15)14-13-7-4-3-6(9)11-12-7/h3-5H,1-2H3,(H,12,13)(H2,10,14,15)

InChI Key

RHPBQEAWBCCFNU-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)NNC1=NN=C(C=C1)Cl

Canonical SMILES

CC(C)NC(=O)NNC1=NN=C(C=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.